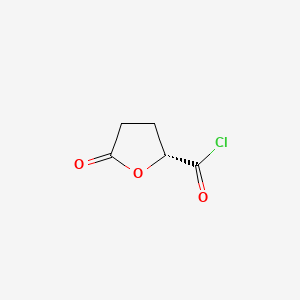

2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-

Description

Significance within Chiral Heterocyclic Chemistry

The rigid, stereodefined structure of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride makes it an excellent starting material for the synthesis of a variety of chiral heterocyclic compounds. The γ-butyrolactone core is a prevalent motif in numerous natural products and pharmacologically active molecules. By utilizing the acyl chloride for ring-opening or derivatization reactions, chemists can introduce new functionalities and build more complex heterocyclic systems while retaining the crucial stereochemical information from the starting material. For instance, its reaction with various nucleophiles can lead to the formation of substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles, which are key components of many pharmaceuticals.

Role as a Chiral Building Block in Advanced Organic Synthesis

The concept of chiral building blocks, or the "chiral pool," is a cornerstone of modern asymmetric synthesis. acs.org This strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride, often derived from glutamic acid, is a prime example of such a building block. Its pre-existing stereocenter obviates the need for a separate asymmetric synthesis step, making synthetic routes more efficient and economical. This chiral synthon has found application in the synthesis of a range of complex molecules, including lignans (B1203133) and antiviral nucleoside analogues. nih.govresearchgate.net The ability to manipulate both the lactone and the acyl chloride functionalities provides multiple avenues for structural elaboration, rendering it a versatile tool in the hands of synthetic chemists.

Historical Development and Initial Academic Investigations

The development of synthetic routes to optically active γ-butyrolactones has been a subject of academic interest for several decades due to their prevalence in nature. Early investigations focused on the resolution of racemic mixtures and the development of asymmetric syntheses from achiral precursors. The preparation of enantiomerically pure tetrahydro-2-furoic acid, the precursor to the title compound, was a significant achievement in this field. Processes for preparing optically active tetrahydro-2-furoic acid have been developed, laying the groundwork for the synthesis and utilization of its derivatives. While specific early academic investigations into (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride are not extensively documented in readily available literature, its use has grown in parallel with the increasing demand for enantiomerically pure compounds in drug discovery and development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride and its parent carboxylic acid.

Table 1: Physical and Chemical Properties of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride

| Property | Value |

| CAS Number | 88762-55-8 |

| Molecular Formula | C₅H₅ClO₃ |

| Molecular Weight | 148.54 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Table 2: Physical and Chemical Properties of (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid

| Property | Value | Reference |

| CAS Number | 53558-93-3 | uab.cat |

| Molecular Formula | C₅H₆O₄ | uab.cat |

| Molecular Weight | 130.10 g/mol | uab.cat |

| Appearance | White crystalline powder | uab.cat |

| Melting Point | 67-70 °C | uab.cat |

| Boiling Point | 165-167 °C at 0.3 mmHg | uab.cat |

| Density | 1.5±0.1 g/cm³ | uab.cat |

| Refractive Index | 1.506 | uab.cat |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-oxooxolane-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDIFJWAEOADAZ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53558-94-4 | |

| Record name | (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for 2r Tetrahydro 5 Oxo 2 Furancarbonyl Chloride and Its Stereoisomers

Enantioselective Synthesis Strategies for the (2R)-Enantiomer

The synthesis of the enantiomerically pure (2R)-form of tetrahydro-5-oxo-2-furancarbonyl chloride is of significant interest due to its potential as a chiral building block in the synthesis of more complex molecules. Various strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Transformations from Chiral Precursors

One of the most direct methods for synthesizing the (2R)-enantiomer is through the use of a chiral precursor that already contains the desired stereochemistry. This "chiral pool" approach leverages naturally occurring chiral molecules. A well-established method for the synthesis of the precursor, (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid, starts from D-glutamic acid. orgsyn.org This method is analogous to the synthesis of the (S)-(+)-enantiomer from the more common L-glutamic acid. orgsyn.orgnih.gov

The reaction involves the diazotization of D-glutamic acid with sodium nitrite (B80452) in an acidic aqueous solution. This process converts the primary amine group into a diazonium salt, which is an excellent leaving group. Subsequent intramolecular nucleophilic attack by the γ-carboxylic acid group leads to cyclization and formation of the lactone ring with retention of configuration at the chiral center. orgsyn.org The resulting (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid can then be converted to the target acid chloride.

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. santiago-lab.com While specific examples of chiral auxiliary-mediated synthesis for tetrahydro-5-oxo-2-furancarbonyl chloride are not extensively documented in readily available literature, a general approach can be proposed based on established methodologies, such as those using Evans oxazolidinone auxiliaries. lookchem.com

In a hypothetical approach, an achiral precursor could be coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This would be followed by a diastereoselective reaction to introduce the desired stereocenter. For instance, an asymmetric Michael addition to a suitable α,β-unsaturated system could establish the chiral center at the C2 position of the furanone precursor. The steric bulk of the chiral auxiliary would direct the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. After the key stereocenter-forming step, the chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched precursor, which can then be further processed to the final product. The auxiliary itself can often be recovered and reused. santiago-lab.com

Enantioselective Catalysis in Precursor Derivatization

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantiomeric excess from achiral starting materials with only a small amount of a chiral catalyst. A notable method for the synthesis of the (R)-enantiomer of a precursor to the target compound is the asymmetric hydrogenation of dialkyl 2-oxoglutarates. acs.org

This method employs a heterogeneous catalyst system, typically platinum on an alumina (B75360) support (Pt/Al₂O₃), modified with a chiral alkaloid from the cinchona family, such as cinchonidine. acs.org In this reaction, a substrate like diethyl 2-oxoglutarate is hydrogenated under pressure. The chiral modifier on the catalyst surface directs the hydrogenation to one face of the ketone, leading to the formation of the (R)-hydroxy ester with high enantioselectivity. acs.org

Following the hydrogenation, the resulting diethyl (2R)-2-hydroxyglutarate undergoes spontaneous or acid-catalyzed cyclization to form ethyl (R)-5-oxotetrahydrofuran-2-carboxylate. acs.org This ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target acyl chloride. This catalytic approach is highly efficient, capable of producing the desired enantiomer with high optical purity. acs.org

| Method | Starting Material | Key Step | Product | Enantiomeric Excess (ee) |

| Asymmetric Transformation | D-Glutamic Acid | Diazotization and intramolecular cyclization | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid | High (from chiral pool) |

| Enantioselective Catalysis | Diethyl 2-oxoglutarate | Asymmetric hydrogenation over cinchona-modified Pt/Al₂O₃ | Ethyl (R)-5-oxotetrahydrofuran-2-carboxylate | Up to 96% |

Preparation of Related Stereoisomers and Racemic Mixtures (e.g., (2S)-isomer)

Understanding the synthesis of related stereoisomers and the racemic mixture provides a broader context for the enantioselective synthesis of the (2R)-enantiomer.

Comparison of Diastereoselective and Enantioselective Pathways

When considering the synthesis of substituted derivatives of 5-oxotetrahydrofuran-2-carbonyl chloride, both diastereoselective and enantioselective pathways become relevant.

Enantioselective pathways , as described for the (2R)-enantiomer, aim to produce a single enantiomer from an achiral or racemic starting material. These methods, such as the use of chiral catalysts or auxiliaries, create a chiral environment that favors the formation of one enantiomer over the other. The efficiency of these reactions is measured by the enantiomeric excess (ee). acs.org

Diastereoselective pathways , on the other hand, are employed when a molecule already contains one or more chiral centers and a new one is being created. The goal is to control the relative stereochemistry of the new chiral center in relation to the existing ones. For example, if a chiral auxiliary is used, the reaction is diastereoselective because the starting material is a single diastereomer (the substrate-auxiliary adduct), and the product is a mixture of diastereomers. The stereochemical outcome is influenced by the steric and electronic properties of the existing chiral center(s). The efficiency of these reactions is measured by the diastereomeric excess (de).

Optimization of Synthetic Reaction Conditions

Solvent Effects on Yield and Selectivity

The choice of solvent is pivotal in the synthesis of acyl chlorides, influencing reaction rates, side-product formation, and the solubility of reactants and intermediates. While specific data for the synthesis of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride is not extensively published, general principles of acyl chloride formation can be applied. Non-polar, aprotic solvents are generally preferred to prevent reaction with the solvent.

Commonly employed solvents in these transformations include dichloromethane (B109758) (DCM), chloroform, and toluene. The polarity and boiling point of the solvent can affect the reaction kinetics and the ease of product isolation. For instance, a higher boiling solvent might allow for higher reaction temperatures, potentially increasing the reaction rate but also the risk of side reactions or racemization.

Table 1: Illustrative Solvent Effects on a Model Acyl Chloride Synthesis

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane (DCM) | 9.08 | 39.6 | 95 | 98 |

| Toluene | 2.38 | 110.6 | 92 | 97 |

| Diethyl Ether | 4.34 | 34.6 | 88 | 95 |

Note: This data is representative of a typical carboxylic acid chlorination and serves to illustrate the potential impact of solvent choice.

Catalyst and Reagent Screening for Efficiency

The efficiency of converting the carboxylic acid to the acyl chloride is highly dependent on the chlorinating agent and any catalysts used. Several reagents are commonly used for this purpose, each with its own advantages and disadvantages. chemguide.co.uk

Thionyl chloride (SOCl₂): This is a widely used and cost-effective reagent. commonorganicchemistry.com Reactions are often run neat or in a non-polar solvent. A common practice involves refluxing the carboxylic acid in an excess of thionyl chloride until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The excess thionyl chloride can then be removed by distillation.

Oxalyl chloride ((COCl)₂): This reagent is often preferred for smaller-scale or more sensitive substrates as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification. commonorganicchemistry.com These reactions are typically run in an inert solvent like dichloromethane at room temperature and are often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Phosphorus Trichloride (PCl₃) and Phosphorus Pentachloride (PCl₅): These are also effective chlorinating agents. PCl₅ reacts to form the acyl chloride and phosphoryl chloride (POCl₃), while PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid as a byproduct. chemguide.co.uk

Table 2: Comparison of Common Chlorinating Reagents

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent | SO₂, HCl | Low cost, volatile byproducts | Harsh conditions, potential for side reactions |

| Oxalyl Chloride ((COCl)₂) | RT, DCM, cat. DMF | CO, CO₂, HCl | Mild conditions, gaseous byproducts | Higher cost, toxic |

| Phosphorus Pentachloride (PCl₅) | 0°C to RT, inert solvent | POCl₃, HCl | Effective for a wide range of substrates | Solid reagent, byproduct removal can be difficult |

Patent Literature and Scalable Synthesis

The patent literature provides valuable insights into the scalable and industrial synthesis of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride and related compounds. These documents often focus on process efficiency, cost-effectiveness, and safety.

Industrial Synthesis Pathways

The industrial production of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride typically begins with an enantiomerically pure precursor, such as L-glutamic acid. A common pathway involves the diazotization of L-glutamic acid to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid, which has the opposite stereochemistry to the desired precursor for the title compound. Therefore, an industrial synthesis would likely start from D-glutamic acid to obtain the (R)-carboxylic acid precursor.

The subsequent chlorination on an industrial scale would favor reagents that are cost-effective and allow for straightforward purification. While oxalyl chloride is effective, its cost and toxicity may be prohibitive for large-scale production. Thionyl chloride is a more likely candidate for industrial synthesis.

A potential industrial process could involve the following steps:

Conversion of D-glutamic acid to (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid.

Reaction of the carboxylic acid with thionyl chloride in a suitable reactor.

Distillation of the crude product to remove excess thionyl chloride and any impurities.

Purification of the (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride by vacuum distillation.

Patent-Derived Methodologies

Patents related to pyroglutamic acid derivatives often describe synthetic routes that can be adapted for the production of (2R)-Tetrahydro-5-oxo-2-furancarbonyl chloride. google.comgoogle.com For instance, a patent might detail the synthesis of a related acyl chloride as an intermediate for a pharmaceutically active compound.

One patented method for a similar compound involves the use of phosgene (B1210022) as the chlorinating agent in the presence of a catalyst. google.com This method, while highly efficient, requires specialized handling due to the extreme toxicity of phosgene. The reaction is typically carried out in a continuous flow reactor to minimize the amount of phosgene present at any given time.

Another approach found in the patent literature for producing optically active furan (B31954) derivatives involves the resolution of a racemic mixture. For example, a patent might describe the resolution of (±)-tetrahydro-2-furoic acid using a chiral amine to separate the enantiomers. google.com While not directly applicable to the title compound which is synthesized from a chiral precursor, this highlights the importance of stereochemical control in the synthesis of these molecules.

Chemical Reactivity and Mechanistic Investigations of 2r Tetrahydro 5 Oxo 2 Furancarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and the carbonyl double bond is reformed. masterorganicchemistry.comyoutube.comlibretexts.orgopenstax.org The high reactivity of the acyl chloride moiety allows these reactions to proceed under mild conditions. youtube.com

The reaction of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride with primary and secondary amines readily affords the corresponding chiral amides. This transformation is a common method for forming amide bonds and is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The stereochemical integrity of the chiral center at the 2-position of the furanone ring is generally maintained throughout the reaction. The resulting amides are valuable intermediates in the synthesis of various biologically active compounds.

While specific studies detailing the reactions of a wide range of amines with this particular acyl chloride are not extensively documented in the cited literature, the general principles of amide synthesis from acyl chlorides are well-established. The reaction proceeds via the addition-elimination mechanism, and the use of chiral amines would lead to the formation of diastereomeric amides.

Esterification of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride with alcohols provides a direct route to chiral esters. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced. The reaction is generally efficient and preserves the stereochemistry at the C2 position of the lactone ring.

A notable application of this reaction is in the determination of enantiomeric purity and the separation of diastereomers. For instance, the reaction of a similar chiral lactone, 5-oxo-3-phenyltetrahydrofuran-2-carboxylic acid, with a chiral alcohol like (-)-menthol, results in the formation of diastereomeric esters. sci-hub.st These diastereomers can often be distinguished by spectroscopic methods, such as NMR, and can be separated by chromatography. This strategy is a powerful tool for assessing the stereochemical outcome of asymmetric syntheses. sci-hub.st

| Nucleophile (Alcohol) | Product | Stereochemical Aspect |

| General Alcohol (ROH) | (2R)-Tetrahydro-5-oxo-2-furancarboxylate ester | Formation of a chiral ester |

| Chiral Alcohol (e.g., (-)-Menthol) | Diastereomeric (2R)-tetrahydro-5-oxo-2-furancarboxylate esters | Formation of diastereomers, useful for analysis and separation sci-hub.st |

The high reactivity of the acyl chloride group in (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride allows for reactions with less nucleophilic carbon sources, such as organometallic reagents. Of particular importance are organocuprates, also known as Gilman reagents (R₂CuLi). These reagents are known to react with acyl chlorides to produce ketones in a selective manner. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com

Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, which typically add twice to acyl chlorides to yield tertiary alcohols, Gilman reagents undergo a single addition. chemistrysteps.commasterorganicchemistry.com This difference in reactivity is attributed to the lower reactivity of the organocuprate and the relative stability of the tetrahedral intermediate formed. chemistrysteps.com The reaction stops at the ketone stage because Gilman reagents are generally unreactive towards ketones under the reaction conditions. chemistrysteps.comchemistrysteps.com This selectivity makes the reaction a valuable method for carbon-carbon bond formation and the synthesis of chiral ketones.

| Organometallic Reagent | Product Type | Key Feature |

| Gilman Reagent (R₂CuLi) | Chiral Ketone | Selective single addition to form a ketone. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Typically undergoes double addition. chemistrysteps.com |

Ring Reactivity and Transformations

The tetrahydrofuran-5-one ring system, a γ-lactone, is central to the molecule's stability and potential for structural modification.

The stability of the tetrahydrofuran-5-one ring in (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride is influenced by several factors. The inherent ring strain of the five-membered lactone makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent acyl chloride group at the C2 position is expected to further activate the lactone carbonyl for nucleophilic addition by increasing its electrophilicity.

In neutral or acidic conditions, the lactone is generally stable. However, under basic conditions, it is prone to hydrolysis, leading to the formation of the corresponding γ-hydroxy carboxylate. The general reactivity of γ-butyrolactone, a parent structure, shows that it can react with alcohols under acidic conditions to form the corresponding esters of γ-hydroxybutyric acid. nih.gov Strong bases can also promote reactions at the α-carbon, as seen in the synthesis of α-acetyl-γ-butyrolactone from γ-butyrolactone. semanticscholar.org

The stability of a similar five-membered lactam ring is seen in pyroglutamic acid derivatives. This ring system can undergo N-alkylation under basic conditions. mdpi.com This suggests that while the lactone ring in our target molecule is reactive, it can remain intact under specific reaction conditions that target the acyl chloride.

The primary transformation involving the tetrahydrofuran-5-one ring is nucleophilic ring-opening. A variety of nucleophiles can initiate this process, leading to a range of functionalized products. For instance, reaction with amines would yield γ-hydroxy amides, while reaction with alcohols would produce γ-hydroxy esters.

A relevant analogy can be drawn from the solid-phase synthesis of glutamic acid derivatives, which utilizes the nucleophilic ring-opening of N-Boc pyroglutamate (B8496135) with various heteronucleophiles like alcohols and amines. doi.orgresearchgate.net This process is efficient and allows for the generation of a diverse library of compounds. Similarly, (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride could serve as a precursor to a variety of chiral γ-hydroxy acid derivatives through controlled ring-opening reactions.

Recyclization reactions following an initial ring-opening are also conceivable. For example, if the nucleophile used for ring-opening contains a suitable leaving group, subsequent intramolecular cyclization could lead to the formation of new heterocyclic systems. While no specific examples for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride are documented, the principles of intramolecular reactions suggest this as a plausible transformation pathway.

Mechanistic Studies of Specific Reaction Pathways

In reactions involving the acyl chloride moiety, the primary reaction pathway is nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate. A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral species with a negatively charged oxygen atom. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the final acylated product. quizlet.com

For reactions involving the lactone carbonyl, a similar nucleophilic addition mechanism is expected. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide would lead to the ring-opened product. The stability and fate of this tetrahedral intermediate are crucial in determining the reaction outcome.

The table below summarizes the expected intermediates for reactions at the two electrophilic centers of the molecule.

| Electrophilic Center | Nucleophile (Nu⁻) | Intermediate |

| Acyl Chloride Carbonyl | Generic Nucleophile | Tetrahedral Alkoxide |

| Lactone Carbonyl | Generic Nucleophile | Tetrahedral Alkoxide |

This table presents hypothetical intermediates based on general reaction mechanisms.

For the nucleophilic attack on the acyl chloride, the transition state would involve the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. Due to the high reactivity of acyl chlorides, the activation energy for this transition state is expected to be relatively low.

The transition state for the nucleophilic attack on the lactone carbonyl would be of a higher energy compared to the acyl chloride, reflecting the lower electrophilicity of the ester carbonyl relative to the acyl chloride carbonyl. Steric hindrance around the lactone ring could also influence the energy of the transition state.

Computational studies on related systems, such as the mechanism of α-acetyl-γ-butyrolactone synthesis, have utilized density functional theory to calculate the enthalpies of formation of reactants, products, and possible intermediates, providing insights into the reaction pathways. semanticscholar.org Similar computational approaches would be invaluable in elucidating the detailed mechanistic landscape of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride reactivity.

Applications in Advanced Organic Synthesis and Chemical Research

Chiral Derivatization Reagent for Enantiomeric Analysis

The enantiopure nature of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride makes it an excellent chiral derivatizing agent (CDA). The fundamental principle behind its application in enantiomeric analysis lies in its reaction with a racemic substrate, such as a secondary alcohol or an amine, to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, which allows for their separation and quantification using standard chromatographic techniques.

Resolution of Racemic Secondary Alcohols and Other Substrates

The acyl chloride function of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride reacts readily with the hydroxyl group of a racemic secondary alcohol to form a diastereomeric mixture of esters. Each diastereomer consists of the chiral derivatizing agent covalently bonded to one of the enantiomers of the alcohol. The distinct spatial arrangement of the resulting diastereomers allows for their differential interaction with a chiral or achiral stationary phase in chromatography, enabling their separation. This method is not limited to secondary alcohols and can be extended to the resolution of other racemic compounds containing nucleophilic groups, such as primary and secondary amines, which form stable diastereomeric amides.

Quantitative Determination of Enantiomeric Composition

Once the diastereomeric derivatives are separated, their relative peak areas in the chromatogram can be used to determine the enantiomeric composition (e.g., enantiomeric excess, ee) of the original racemic substrate. This quantitative analysis is crucial in asymmetric synthesis, where the effectiveness of a chiral catalyst or reagent is assessed by the enantiomeric purity of the product. The high reactivity of the acid chloride ensures a rapid and often quantitative conversion to the diastereomeric derivatives, which is essential for accurate and reproducible results.

Chromatographic Separation Techniques for Diastereoisomers (GC, HPLC)

The separation of the resulting diastereomers is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC). The choice of technique depends on the volatility and thermal stability of the derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation of these diastereomers. Both normal-phase and reversed-phase chromatography can be employed. The selection of the stationary and mobile phases is critical for achieving optimal separation. The differing polarities and steric interactions of the diastereomers with the stationary phase lead to different retention times, allowing for their baseline separation.

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC offers a high-resolution separation method. The diastereomers are separated based on their differential interactions with the chiral or achiral stationary phase of the GC column. The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and quantification.

| Substrate Class | Derivatization Product | Separation Technique | Key Advantages |

| Racemic Secondary Alcohols | Diastereomeric Esters | HPLC, GC | High reactivity, good resolution of diastereomers. |

| Racemic Primary/Secondary Amines | Diastereomeric Amides | HPLC, GC | Stable derivatives, allows for accurate ee determination. |

Building Block in the Synthesis of Complex Chiral Molecules

Beyond its role in analytical chemistry, (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride serves as a valuable chiral building block, or "chiral synthon," in the construction of complex and biologically active molecules. The inherent chirality of the molecule is transferred to the target molecule, avoiding the need for asymmetric synthesis or chiral resolution at a later stage.

Synthesis of Advanced Pharmaceutical Intermediates and API Precursors

The tetrahydrofuran-2-one (γ-butyrolactone) motif is a common structural feature in many natural products and pharmaceuticals. The related racemic compound, tetrahydro-2-furoyl chloride, is utilized in the synthesis of the antihypertensive drug Terazosin. Furthermore, the parent acid, tetrahydro-2-furoic acid, is a known intermediate for several drugs, including the alpha-blocker Alfuzosin and the antibiotic Faropenem. thieme-connect.comrsc.org This precedence highlights the potential of the enantiopure (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride in the synthesis of advanced, single-enantiomer pharmaceutical ingredients. By incorporating this chiral fragment, chemists can construct complex chiral molecules with a high degree of stereochemical control, leading to drugs with improved efficacy and reduced side effects.

| Drug/Intermediate | Therapeutic Area | Role of Tetrahydrofuran (B95107) Moiety |

| Terazosin | Benign Prostatic Hyperplasia, Hypertension | Core structural component |

| Alfuzosin | Benign Prostatic Hyperplasia | Key intermediate in synthesis |

| Faropenem | Antibiotic | Chiral building block |

Construction of Novel Heterocyclic Scaffolds

The reactivity of the acyl chloride and the potential for manipulation of the lactone ring make (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride a versatile starting material for the synthesis of novel heterocyclic scaffolds. The lactone can be opened under various conditions to reveal a chiral backbone that can be further elaborated into a variety of heterocyclic systems, such as pyrrolidines, piperidines, and other complex ring systems. These novel chiral heterocycles are of significant interest in medicinal chemistry as they can serve as scaffolds for the development of new therapeutic agents with unique biological activities. The synthesis of chiral five-, six-, and seven-membered nitrogen-containing heterocycles from a related chiral γ-butyrolactone derivative demonstrates the utility of this class of compounds in constructing diverse and valuable molecular architectures.

Incorporation into Natural Product Synthesis (based on similar structures)

The γ-butyrolactone framework is a ubiquitous structural motif found in a vast array of natural products exhibiting a wide spectrum of biological activities. researchgate.netrsc.orgnih.govresearchgate.net Enantiomerically pure γ-butyrolactones, such as the (2R)-tetrahydro-5-oxo-furan-2-carbonyl moiety, serve as crucial chiral building blocks for the asymmetric synthesis of these complex molecules. nih.govrsc.orgacs.org While direct examples of the incorporation of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- into a specific natural product are not extensively documented in readily available literature, the synthetic value of this class of compounds is well-established.

The development of catalytic asymmetric methods has provided efficient pathways to chiral γ-butyrolactones, highlighting their importance as synthetic intermediates. researchgate.netacs.org These chiral lactones are precursors to a variety of physiologically and therapeutically significant compounds. rsc.orgnih.gov For instance, γ-butyrolactones are key components in signaling molecules for certain bacteria, such as the A-factor and Streptomyces coelicolor butanolides (SCBs), which regulate the production of other natural products. nih.govpurdue.eduacs.org The synthesis of these signaling molecules often relies on the availability of stereochemically pure lactone intermediates. nih.govpurdue.edu

Furthermore, the γ-butyrolactone core is present in numerous natural products with potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory agents. researchgate.net The enantioselective synthesis of these compounds is of paramount importance as the biological activity is often dependent on the specific stereochemistry of the molecule. Therefore, chiral building blocks like (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride are highly valuable for constructing the core structures of such bioactive molecules. nih.govresearchgate.net The development of synthetic strategies to access structurally diverse γ-butyrolactone-containing natural product-like compounds is an active area of research, further underscoring the significance of chiral lactone synthons. researchgate.net

Development of Chiral Catalysts and Ligands

Currently, there is limited information available in the scientific literature regarding the direct application of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- in the development of chiral catalysts and ligands. The high reactivity of the acyl chloride functional group would likely make it unsuitable as a stable component of a ligand for asymmetric catalysis. Typically, more stable derivatives, such as the corresponding alcohol or carboxylic acid, would be utilized as precursors for the synthesis of chiral ligands. While chiral lactone-containing ligands are known, specific examples derived from (2R)-tetrahydro-5-oxo-2-furancarboxylic acid are not prominent.

Contributions to Materials Science Research

The unique stereochemistry of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- suggests potential applications in the field of materials science, particularly in the development of chiral materials for separation technologies.

Chiral column chromatography is a critical technique for the separation of enantiomers, which is of utmost importance in the pharmaceutical and biotechnology industries. phenomenex.com This separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.gov The principle behind this technology is that the chiral selector on the stationary phase interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

A wide variety of chiral molecules have been employed as selectors for CSPs, including polysaccharides, proteins, cyclodextrins, and small chiral molecules. phenomenex.comnih.gov Lactones and their derivatives, possessing inherent chirality, are attractive candidates for the development of novel CSPs. For example, derivatives of lactide, a cyclic di-ester (lactone), have been successfully used to create chiral stationary phases for high-performance liquid chromatography (HPLC). nih.gov These lactide-based CSPs have demonstrated good chiral recognition abilities for a range of compounds. nih.gov

Given this precedent, it is plausible that 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- or its derivatives could be utilized in the preparation of new chiral stationary phases. The rigid, chiral γ-butyrolactone core could provide the necessary stereochemical environment for enantiomeric discrimination. The acyl chloride functionality allows for covalent attachment to a solid support, such as silica (B1680970) gel, which is a common method for preparing CSPs. acs.org The resulting stationary phase would present a chiral surface to the mobile phase, enabling the separation of enantiomeric compounds based on differential interactions. nih.gov While specific research on CSPs derived from this exact compound is not widely reported, the general principles of CSP design and the successful use of other chiral lactones in this field suggest a promising potential for its application in materials science. nih.govacs.org

Spectroscopic and Structural Elucidation Studies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride. While specific research focusing exclusively on this compound is limited, the principles of NMR spectroscopy as applied to analogous structures provide a clear framework for its characterization.

Application in Chiral Recognition and Enantioquantification

The determination of enantiomeric purity is critical for chiral compounds. In NMR spectroscopy, chiral recognition is often achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). When a chiral substrate like (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride interacts with a CSA, it forms transient diastereomeric complexes. These complexes have different magnetic environments for the corresponding nuclei in each enantiomer, leading to separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer, thus determining the enantiomeric excess (ee). While specific studies on the enantioquantification of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride using this method are not widely published, research on other chiral heterocyclic compounds has demonstrated the power of this technique, with observable chemical shift differences (ΔΔδ) allowing for accurate ee determination.

Studies of Diastereoisomeric Inclusion Complexes

The formation of diastereoisomeric inclusion complexes with host molecules, such as cyclodextrins, is another NMR-based strategy for chiral discrimination. The chiral cavity of the host molecule provides a different environment for each enantiomer of the guest molecule, in this case, (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride. This differential interaction can lead to distinct NMR signals for the enantiomers. Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can further elucidate the specific intermolecular interactions and the geometry of these inclusion complexes.

Conformational Analysis using NMR Techniques

The tetrahydrofuran (B95107) ring is known for its flexibility and can adopt various conformations. NMR spectroscopy, through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data, provides valuable insights into the preferred conformation of the ring in solution. For the γ-butyrolactone ring system present in (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride, the vicinal proton-proton coupling constants can be used in conjunction with the Karplus equation to estimate the dihedral angles and thus the ring's pucker. Computational modeling is often used alongside experimental NMR data to provide a more complete picture of the conformational landscape of such molecules.

Table 1: Predicted ¹H NMR Data for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 4.8 - 5.0 | dd | J = 8.0, 4.0 |

| H3a | 2.6 - 2.8 | m | - |

| H3b | 2.4 - 2.6 | m | - |

| H4a | 2.9 - 3.1 | m | - |

| H4b | 2.7 - 2.9 | m | - |

| Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. |

Table 2: Predicted ¹³C NMR Data for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 75 - 80 |

| C3 | 28 - 32 |

| C4 | 35 - 39 |

| C5 | 175 - 180 |

| C=O (acyl chloride) | 168 - 172 |

| Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. |

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride, the most prominent absorption in the IR spectrum would be due to the two carbonyl stretching vibrations. The lactone carbonyl (C=O) typically absorbs at a higher frequency (around 1770-1800 cm⁻¹) due to ring strain, while the acyl chloride carbonyl absorbs in the region of 1780-1820 cm⁻¹. The C-O stretching of the tetrahydrofuran ring and the C-Cl stretching would also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Frequencies for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Acyl Chloride C=O Stretch | 1780 - 1820 |

| Lactone C=O Stretch | 1770 - 1800 |

| C-O-C Stretch | 1050 - 1150 |

| C-Cl Stretch | 650 - 750 |

| Note: These are predicted values based on general group frequencies and data from similar compounds. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride, electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical to form an acylium ion ([M-Cl]⁺), which is often a prominent peak in the spectrum. For this specific molecule, fragmentation of the tetrahydrofuranone ring would also be expected. Gas chromatography coupled with mass spectrometry (GC-MS) can be used to assess the purity of the compound.

Table 4: Predicted Key Mass Spectrometry Fragments for (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride

| m/z Value | Proposed Fragment |

| 148/150 | [C₅H₅ClO₃]⁺ (Molecular Ion) |

| 113 | [C₅H₅O₃]⁺ (Acylium Ion) |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₂H₃O]⁺ |

| Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in isotopic peaks for chlorine-containing fragments. |

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Energy Minimization Studies

Energy minimization studies, employing computational methods such as molecular mechanics (e.g., MMFF or UFF force fields) or more accurate quantum chemical methods (like Density Functional Theory - DFT), would be used to identify the most stable conformers. The relative energies of different conformers, arising from the rotation around the C2-carbonyl bond and the puckering of the tetrahydrofuran (B95107) ring, would be calculated to determine the global minimum energy structure. This information is fundamental for understanding the compound's behavior in chemical reactions.

Table 1: Hypothetical Low-Energy Conformers of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride

| Conformer | Dihedral Angle (O-C2-C=O) | Ring Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | ~0° | Envelope (C4-endo) | 0.00 |

| 2 | ~180° | Envelope (C4-endo) | 1.25 |

| 3 | ~0° | Twist (T) | 2.10 |

| 4 | ~180° | Twist (T) | 3.50 |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Actual values would require specific computational studies.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in predicting the reactivity and selectivity of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride. As an acyl chloride, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. Computational models can map the electrostatic potential on the molecule's surface to visualize electron-rich and electron-deficient regions, thereby identifying likely sites of reaction.

Furthermore, modeling the transition states of potential reactions, for instance, with various nucleophiles, would provide insights into the reaction kinetics and stereoselectivity. The inherent chirality of the (2R) configuration is expected to direct incoming nucleophiles to a specific face of the molecule, leading to diastereoselective or enantioselective outcomes in reactions with other chiral molecules. This is a critical aspect in asymmetric synthesis, where this compound could serve as a chiral building block.

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly using DFT with appropriate basis sets (e.g., 6-31G* or larger), would provide a detailed understanding of the electronic structure of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride. These calculations can determine various electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is likely centered on the carbonyl chloride group, indicating its electrophilic nature.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld analysis) would quantify the polarity of bonds and the charge distribution across the molecule.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

Note: These values are estimations and would need to be confirmed by specific quantum chemical calculations.

Theoretical Studies of Chiral Recognition Mechanisms

The (2R) stereocenter makes this molecule a target for theoretical studies of chiral recognition. Molecular docking simulations could be employed to investigate how this molecule interacts with chiral selectors, such as cyclodextrins or chiral stationary phases used in chromatography. These studies would model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, and steric hindrance) that lead to the differentiation between enantiomers.

Understanding these recognition mechanisms at a molecular level is crucial for developing efficient methods for enantiomeric separation and for designing new chiral catalysts or receptors where this molecule could be a component. The specific arrangement of the carbonyl chloride, the ring oxygen, and the lactone carbonyl group provides a unique three-dimensional template for chiral interactions.

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which are invaluable for the characterization of (2R)-tetrahydro-5-oxo-2-furancarbonyl chloride.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching of the acyl chloride carbonyl (C=O) and the lactone carbonyl (C=O) groups can be calculated. These would be expected to appear at distinct high frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted. The distinct chemical environments of the protons on the tetrahydrofuran ring, due to the molecule's chirality and conformational rigidity, would lead to a complex splitting pattern in the ¹H NMR spectrum.

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, it is expected to exhibit a characteristic CD spectrum. Theoretical calculations can predict the electronic transitions that give rise to Cotton effects, providing a signature of its absolute configuration.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Key Signature | Predicted Value (Hypothetical) |

|---|---|---|

| IR | Acyl Chloride C=O Stretch | ~1810 cm⁻¹ |

| IR | Lactone C=O Stretch | ~1780 cm⁻¹ |

| ¹³C NMR | Acyl Chloride Carbonyl | ~170 ppm |

| ¹³C NMR | Lactone Carbonyl | ~175 ppm |

Note: These are approximate values based on typical functional group ranges and would be refined by specific computational simulations.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of optically active γ-butyrolactones often relies on multi-step procedures that may involve stoichiometric reagents and harsh reaction conditions. A primary future objective is the development of more efficient and sustainable methods for the preparation of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)-.

Key Research Areas:

Catalytic Asymmetric Synthesis: A significant challenge lies in developing catalytic asymmetric methods to produce the core lactone structure with high enantioselectivity. This could involve the asymmetric hydrogenation of suitable ketoesters or the development of novel organocatalytic or metal-catalyzed cyclization reactions. rsc.org

Biocatalytic Approaches: The use of enzymes, such as reductases and lipases, offers a promising avenue for the sustainable synthesis of chiral lactones. researchgate.net Future research should focus on identifying or engineering enzymes that can directly produce the desired (2R)-enantiomer from readily available starting materials, such as d-xylose. acs.org This approach offers mild reaction conditions and high stereoselectivity.

Renewable Feedstocks: A long-term goal is to develop synthetic routes that utilize renewable biomass as the starting material, moving away from petrochemical-based feedstocks. researchgate.net

| Synthetic Approach | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Hydrogenation | High efficiency, potential for high enantioselectivity. rsc.org | Catalyst design, substrate scope, cost of precious metal catalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. researchgate.netacs.org | Enzyme discovery and engineering, substrate specificity, process optimization. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, reaction times, scalability. |

Exploration of Novel Reaction Methodologies Involving the Core Scaffold

The unique bifunctional nature of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- (an acid chloride and a lactone) provides a platform for exploring novel reaction methodologies.

Key Research Areas:

Domino and Cascade Reactions: Designing one-pot cascade reactions that utilize both the acid chloride and the lactone functionalities would significantly enhance synthetic efficiency. For instance, a nucleophilic attack on the acid chloride could trigger a subsequent intramolecular reaction involving the lactone ring.

Stereoselective Transformations: Investigating the stereoselective reactions of the lactone ring, such as ring-opening or derivatization, while preserving the stereocenter at the 2-position, is crucial for its application in complex molecule synthesis.

Photoredox Catalysis: Exploring the use of photoredox catalysis to enable novel transformations of the core scaffold under mild conditions could open up new synthetic possibilities.

Expansion of Applications in Asymmetric Organocatalysis

While the target molecule is a chiral building block, its core structure could also serve as a precursor for the development of new organocatalysts.

Key Research Areas:

Design of Novel Chiral Ligands: The tetrahydrofuran (B95107) backbone can be functionalized to create novel chiral ligands for metal-catalyzed asymmetric reactions. The stereochemistry of the (2R) position can be used to induce asymmetry in catalytic transformations.

Development of New Organocatalysts: The lactone moiety can be modified to incorporate catalytically active groups, leading to the development of new classes of organocatalysts for various asymmetric reactions.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry can play a pivotal role in accelerating the discovery of new derivatives of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- with tailored properties.

Key Research Areas:

Predictive Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the reactivity and stereoselectivity of reactions involving the title compound.

Virtual Screening: Performing virtual screening of potential derivatives to identify candidates with desired electronic and steric properties for specific applications, such as in catalysis or materials science.

Mechanism Elucidation: Using computational tools to elucidate the mechanisms of novel reactions, which can guide the optimization of reaction conditions.

Addressing Stereochemical Challenges in Complex Synthesis

The use of 2-Furancarbonyl chloride, tetrahydro-5-oxo-, (2R)- as a chiral building block in the synthesis of complex molecules presents its own set of stereochemical challenges.

Key Research Areas:

Control of Multiple Stereocenters: In multi-step syntheses, controlling the formation of new stereocenters relative to the existing one in the lactone ring is a significant challenge that requires careful planning and the use of stereoselective reagents and catalysts.

Chiral Analysis: The development of rapid and sensitive analytical methods for determining the enantiomeric and diastereomeric purity of products derived from the title compound is crucial for quality control.

Integration with High-Throughput Experimentation and Automation

To accelerate the pace of research and discovery, the integration of high-throughput experimentation (HTE) and automation is essential.

Key Research Areas:

Automated Synthesis Platforms: Developing automated platforms for the synthesis and derivatization of the core lactone structure would enable the rapid generation of libraries of new compounds for screening.

High-Throughput Screening: Implementing HTE techniques to rapidly screen the catalytic activity of new ligands and organocatalysts derived from the title compound.

Data-Driven Discovery: Utilizing machine learning and artificial intelligence to analyze the large datasets generated from HTE to identify trends and predict the outcomes of new reactions.

Q & A

Q. Basic

- NMR : - and -NMR coupled with NOESY experiments confirm spatial proximity of the 2R substituent to the tetrahydrofuran oxygen. For example, cross-peaks between H-2 and H-5 protons validate the cis-configuration .

- Vibrational circular dichroism (VCD) : Resolves enantiomers by detecting Cotton effects in the carbonyl stretching region (1,750–1,800 cm) .

- Polarimetry : Specific rotation comparisons with USP reference standards (e.g., (+)-tetrahydro-2-furoic acid) validate optical purity .

What are the competing reaction pathways observed during the solvolysis of 2-Furancarbonyl chloride derivatives, and how can kinetic studies resolve mechanistic ambiguities?

Advanced

Solvolysis in aqueous acetone proceeds via two pathways:

Stepwise mechanism : Formation of a tetrahedral intermediate (rate-determining step at high pH).

Concerted mechanism : Direct nucleophilic displacement (favored in acidic media).

- Kinetic isotope effects (KIE) : A primary KIE () supports a stepwise pathway with proton transfer in the transition state.

- Linear free-energy relationships (LFER) : Hammett plots with σ substituents differentiate between mechanisms. A ρ value >2 indicates a charge-developed intermediate .

How does the stereochemistry at the 2R position influence the reactivity of tetrahydro-5-oxo-2-furancarbonyl chloride in nucleophilic acyl substitution reactions?

Advanced

The 2R configuration sterically hinders nucleophilic attack from the re face, leading to:

- Diastereoselectivity : Amines preferentially attack the si face, yielding (S)-configured amides (dr > 4:1).

- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce steric constraints, improving reaction rates but lowering selectivity.

- Computational validation : DFT calculations (B3LYP/6-31G*) show a 5.2 kcal/mol energy barrier difference between attack trajectories .

What computational approaches are suitable for modeling the transition states of reactions involving (2R)-configured tetrahydrofuranoyl chlorides?

Q. Advanced

- Density Functional Theory (DFT) : Use M06-2X/cc-pVTZ to model solvolysis transition states, incorporating implicit solvent models (e.g., SMD for acetone/water) .

- Molecular dynamics (MD) : Simulate racemization pathways under thermal stress (e.g., 50°C for 24 hours) to predict enantiomer stability.

- NBO analysis : Quantify hyperconjugative interactions stabilizing intermediates, such as n(O)→σ*(C-Cl) in solvolysis .

What are the documented contradictions in reported synthetic yields for tetrahydrofuranoyl chloride derivatives, and how can experimental variables be optimized?

Basic

Discrepancies in yields (40–85%) arise from:

- Moisture sensitivity : Strict anhydrous conditions (Schlenk line) improve yields by >20%.

- Catalyst loading : Excess chiral catalysts (>10 mol%) reduce enantioselectivity due to competing racemic pathways.

- Workup protocols : Quenching with ice-cold NaHCO minimizes hydrolysis. Yield optimization requires real-time monitoring via inline FTIR to track acyl chloride formation .

How do temperature and solvent polarity affect the rate of racemization in (2R)-2-Furancarbonyl chloride derivatives during storage and reaction conditions?

Q. Advanced

- Temperature : Racemization follows Arrhenius kinetics ( ≈ 18 kcal/mol). Storage at −20°C reduces racemization to <1% over 30 days vs. 15% at 25°C.

- Solvent : Low-polarity solvents (toluene) stabilize the chiral center (ΔΔG = 2.3 kcal/mol vs. DMSO).

- Additives : Triethylamine (5 mol%) scavenges HCl, suppressing acid-catalyzed epimerization .

What chromatographic techniques are recommended for analyzing reaction mixtures containing (2R)-2-Furancarbonyl chloride, tetrahydro-5-oxo-?

Q. Basic

- Chiral GC-MS : Cyclodextrin-based columns (e.g., γ-CD) resolve enantiomers with retention time differences >1.5 minutes.

- Reverse-phase HPLC : C18 columns with isocratic elution (ACN:HO = 70:30) separate hydrolysis byproducts (e.g., tetrahydro-2-furoic acid).

- TLC : Silica gel plates (hexane:EtOAc = 3:1) with UV visualization at 254 nm detect intermediates. Validate spots using iodine vapor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.